molecular formula C18H36 B1234214 trans-Octadec-7-ene

trans-Octadec-7-ene

Cat. No. B1234214
M. Wt: 252.5 g/mol
InChI Key: VBDYOHYDAONYJK-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-octadec-7-ene is an octadec-7-ene.

Scientific Research Applications

Transdermal Drug Delivery

A study conducted by Marepally et al. (2013) focused on designing novel lipids, including variants of octadecene, to enhance the transdermal permeation of drugs. The study showed that specific lipids significantly increased the permeation of drugs like melatonin and caffeine compared to standard permeation enhancers. This research suggests that octadecene derivatives can play a crucial role in developing more efficient transdermal drug delivery systems (Marepally et al., 2013).

Natural Source Compounds

El-Jaber et al. (2003) identified new acetylenic acids from the aerial parts of Nanodea muscosa, including octadecene derivatives. These compounds were the first examples of specific fatty diacids isolated from natural sources. This study highlights the potential of octadecene derivatives in exploring new natural compounds with potential pharmacological applications (El-Jaber et al., 2003).

Material Investigation

Wiesauer et al. (2005) discussed the use of Optical Coherence Tomography (OCT) in material investigation, which could be relevant in studying materials including octadecene derivatives. While not directly focused on octadecene, the methodology could be applicable for its analysis in various materials (Wiesauer et al., 2005).

Bioconversion Studies

Research by Turpeinen et al. (2002) examined the conversion of vaccenic acid (a trans-octadecenoic acid) to conjugated linoleic acid in humans. This study can provide insights into the metabolic pathways and health implications of trans-octadecene fatty acids in human nutrition (Turpeinen et al., 2002).

Gene Delivery Systems

He et al. (2013) discussed the development of a gene delivery system using cationic solid lipid nanoparticles (SLNs) which include octadecylamine, a derivative of octadecene. This system was found to be effective in gene transfection, demonstrating the potential of octadecene derivatives in gene therapy applications (He et al., 2013).

properties

Product Name

trans-Octadec-7-ene

Molecular Formula

C18H36

Molecular Weight

252.5 g/mol

IUPAC Name

(E)-octadec-7-ene

InChI

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-18H2,1-2H3/b15-13+

InChI Key

VBDYOHYDAONYJK-FYWRMAATSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/CCCCCC

Canonical SMILES

CCCCCCCCCCC=CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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